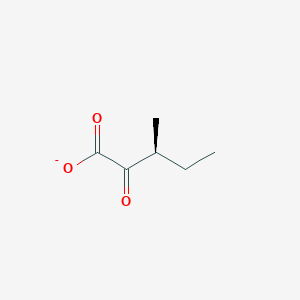
Nicocortonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicocortonide is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. Despite its potential, this compound was never marketed . The compound’s chemical structure includes a cyclic acetal with crotonaldehyde and an isonicotinate ester, making it unique among corticosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicocortonide involves multiple steps, starting with the preparation of the core steroid structure. The key steps include:
Formation of the cyclic acetal: This involves the reaction of the steroid with crotonaldehyde under acidic conditions.
Esterification: The resulting compound is then esterified with isonicotinic acid to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nicocortonide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for its potential as an anti-inflammatory and immunosuppressive agent.
Industry: Potential use in the development of new corticosteroid drugs.
Mechanism of Action
Nicocortonide exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. The molecular targets include various transcription factors and enzymes involved in the inflammatory pathway .
Comparison with Similar Compounds
Proligestone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A widely used glucocorticoid with potent anti-inflammatory effects.
Prednisolone: A commonly used corticosteroid for treating inflammation and autoimmune diseases.
Uniqueness: Nicocortonide’s unique structure, with its cyclic acetal and isonicotinate ester, distinguishes it from other glucocorticoids. This structure may contribute to its specific binding properties and effects on the glucocorticoid receptor .
Properties
CAS No. |
65415-41-0 |
|---|---|
Molecular Formula |
C31H37NO7 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[2-[(1R,2R,10R,11S,12S,14S,15R)-12-hydroxy-10,14-dimethyl-7-oxo-17-[(Z)-prop-1-enyl]-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-15-yl]-2-oxoethyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C31H37NO7/c1-4-5-25-38-30-12-13-31(39-25,24(35)18-37-27(36)19-9-14-32-15-10-19)29(30,3)17-23(34)26-22(30)7-6-20-16-21(33)8-11-28(20,26)2/h4-5,9-10,14-16,22-23,25-26,34H,6-8,11-13,17-18H2,1-3H3/b5-4-/t22-,23+,25?,26-,28+,29+,30-,31+/m1/s1 |
InChI Key |
LZHLAFIPUJPCBN-ZTOAAZPKSA-N |
SMILES |
CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C6=CC=NC=C6 |
Isomeric SMILES |
C/C=C\C1O[C@@]23CC[C@]([C@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)(O1)C(=O)COC(=O)C6=CC=NC=C6 |
Canonical SMILES |
CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C6=CC=NC=C6 |
Key on ui other cas no. |
65415-41-0 |
Synonyms |
14 alpha, 17 alpha-(2-butenylidenedioxy)-11 beta-hydroxy-3,20-dioxopregn-4-en-21-yl-isonicotinate nicocortonide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[benzyl-[2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1236396.png)
![N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide](/img/structure/B1236397.png)


![(3S)-3-[2-[4-(aminomethyl)-2-[(1R)-1-carboxyethoxy]anilino]-2-oxoethyl]-7-chloro-1,3,4,5-tetrahydrobenzo[cd]indole-2-carboxylic acid;hydrochloride](/img/structure/B1236401.png)



